Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate

Description

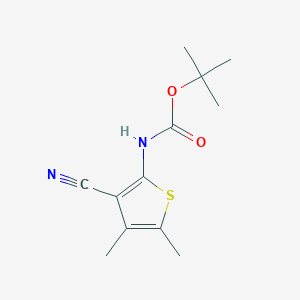

Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate (CAS: 1462247-81-9) is a carbamate-protected amine derivative featuring a thiophene ring substituted with a cyano group at position 3 and methyl groups at positions 4 and 5. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is listed as a discontinued product in commercial catalogs, suggesting its role as a specialized intermediate in medicinal or materials chemistry .

Properties

Molecular Formula |

C12H16N2O2S |

|---|---|

Molecular Weight |

252.33 g/mol |

IUPAC Name |

tert-butyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate |

InChI |

InChI=1S/C12H16N2O2S/c1-7-8(2)17-10(9(7)6-13)14-11(15)16-12(3,4)5/h1-5H3,(H,14,15) |

InChI Key |

JEJIZSRJIFEQFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source.

Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base.

Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

Introduction of the Tert-butyl Carbamate Group: The tert-butyl carbamate group can be introduced through the reaction of the thiophene derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, reduced cyano derivatives

Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biology, the compound may be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators. Its structural features can be tailored to interact with specific biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers or electronic materials. Its unique structural features contribute to the desired properties of these materials.

Mechanism of Action

The mechanism of action of tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The cyano group and carbamate group can interact with the active sites of enzymes or receptors, leading to the desired biological effect. The thiophene ring provides a stable scaffold that enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations:

- Boron and Fluorine Additions : The dioxaborinan and fluorine substituents in CAS 2649788-80-5 expand its utility in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .

- Heterocycle Variations : Compounds like Example 75 () incorporate fused pyrimidine and thiazole rings, which are common in kinase inhibitors. The target’s thiophene ring offers distinct electronic properties (e.g., lower aromaticity than benzene but higher than furan), influencing binding interactions in drug candidates .

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight is estimated at ~252.3 g/mol (based on CID 71755375 plus the cyano group). This is lower than the boron-containing analogue (404.26 g/mol) .

- Melting Point : While the target compound’s melting point is unspecified, Example 75 () has a MP of 163–166°C, highlighting how extended aromatic systems increase rigidity .

Biological Activity

Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-cyano-4,5-dimethylthiophene with tert-butyl carbamate under suitable conditions. The reaction can be monitored through techniques such as thin-layer chromatography (TLC) and characterized using NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound. It has shown activity against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 8 |

| Candida albicans | 128 | Fluconazole | 32 |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The compound was tested against several cancer cell lines including K562 (leukemia) and MDA-MB-231 (breast cancer).

| Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |

|---|---|---|---|

| K562 | 10 | Human Umbilical Vein Endothelial Cells (HUVECs) | >100 |

| MDA-MB-231 | 15 | Fibroblasts | >100 |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of mitochondrial pathways leading to apoptosis in cancer cells. Studies utilizing flow cytometry have indicated that the compound induces significant mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies

-

Case Study: Anticancer Activity

- In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in K562 cells. Flow cytometry analysis showed an increase in early apoptotic markers after treatment.

-

Case Study: Antimicrobial Efficacy

- A series of experiments conducted on clinical isolates of Staphylococcus aureus demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.